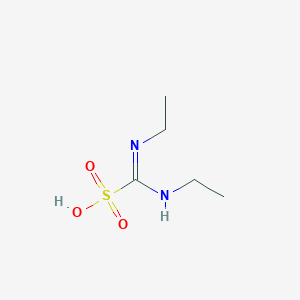
3-(4-Fluorophenyl)-1H-pyrazole
Descripción general
Descripción
3-(4-Fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole derivatives has been reported in several studies . For instance, a novel series of 3-(4-Fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against two prostate cancer cell lines . Another study reported an improved three-step process for the synthesis of gefitinib from readily available starting material .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)-1H-pyrazole has been characterized in several studies . For example, one study reported the successful synthesis and crystallization of a similar compound in the monoclinic system of P21/c space group . Another study reported the synthesis and characterization of a similar compound by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
3-(4-Fluorophenyl)-1H-pyrazole has been utilized in the synthesis of various pyrazole compounds, showcasing its versatility in chemical reactions. For instance, Loh et al. (2013) synthesized compounds by condensing chalcones with hydrazine hydrate, using 3-(4-Fluorophenyl)-1H-pyrazole as a core component. The synthesized structures were characterized using X-ray single crystal structure determination (Loh et al., 2013).
Tautomeric Forms and Crystallography
Yamuna et al. (2014) reported the co-crystallization of 3-(4-Fluorophenyl)-1H-pyrazole with its tautomer, exhibiting different tautomeric forms due to N—H proton exchange. This study highlights the compound's potential in forming diverse crystal structures (Yamuna et al., 2014).
Antimicrobial and Antitubercular Agents
Desai et al. (2020) synthesized novel bioactive compounds using 3-(4-Fluorophenyl)-1H-pyrazole, showing significant in vitro antibacterial activity. Molecular docking on DNA gyrase subunit b suggested potential mechanisms of action for these compounds (Desai et al., 2020). Similarly, Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles with significant activity against Mycobacterium tuberculosis, further analyzed through 3D-QSAR studies (Khunt et al., 2012).
Antitumor Activities
Guo et al. (2016) developed 3-(4-Fluorophenyl)-1H-pyrazole derivatives as antiproliferative agents against prostate cancer cell lines. Certain compounds demonstrated potent activity and showed promise in inhibiting prostate-specific antigen in cells (Guo et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNBHIFTZEPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934963 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-pyrazole | |
CAS RN |
154258-82-9 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)-](/img/structure/B3185639.png)
